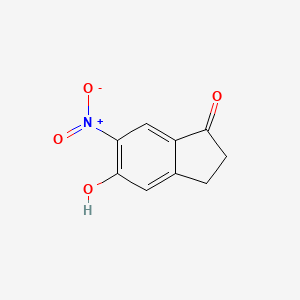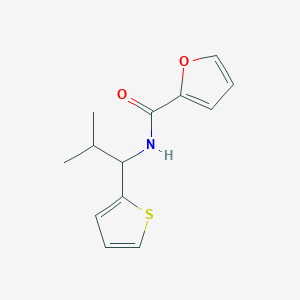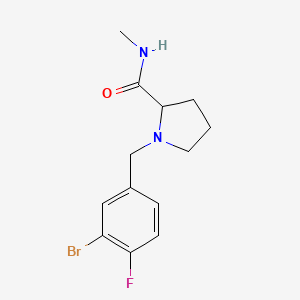
1H-Inden-1-one, 2,3-dihydro-5-hydroxy-6-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Inden-1-one, 2,3-dihydro-5-hydroxy-6-nitro- is a chemical compound that belongs to the class of indenones Indenones are bicyclic compounds containing a benzene ring fused to a five-membered ring with a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-1-one, 2,3-dihydro-5-hydroxy-6-nitro- typically involves the nitration of 1H-Inden-1-one, 2,3-dihydro-5-hydroxy-. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process includes the formation of the indenone core, followed by selective nitration and hydrolysis steps. The reaction conditions are optimized to achieve high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1H-Inden-1-one, 2,3-dihydro-5-hydroxy-6-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Electrophilic reagents such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 1H-Inden-1-one, 2,3-dihydro-5-oxo-6-nitro-.
Reduction: Formation of 1H-Inden-1-one, 2,3-dihydro-5-hydroxy-6-amino-.
Substitution: Formation of various substituted indenones depending on the electrophile used.
Aplicaciones Científicas De Investigación
1H-Inden-1-one, 2,3-dihydro-5-hydroxy-6-nitro- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Inden-1-one, 2,3-dihydro-5-hydroxy-6-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy group can participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
1H-Inden-1-one, 2,3-dihydro-5-hydroxy-:
1H-Inden-1-one, 2,3-dihydro-6-nitro-: Lacks the hydroxy group, which influences its solubility and chemical behavior.
1H-Inden-1-one, 2,3-dihydro-5-amino-6-nitro-: Contains an amino group instead of a hydroxy group, leading to different chemical and biological properties.
Uniqueness
1H-Inden-1-one, 2,3-dihydro-5-hydroxy-6-nitro- is unique due to the presence of both hydroxy and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C9H7NO4 |
|---|---|
Peso molecular |
193.16 g/mol |
Nombre IUPAC |
5-hydroxy-6-nitro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H7NO4/c11-8-2-1-5-3-9(12)7(10(13)14)4-6(5)8/h3-4,12H,1-2H2 |
Clave InChI |
HSGRQXDOUBOUJM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=CC(=C(C=C21)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dibromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14913788.png)
![(2'-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14913796.png)







![2-[(4-methylphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B14913845.png)




